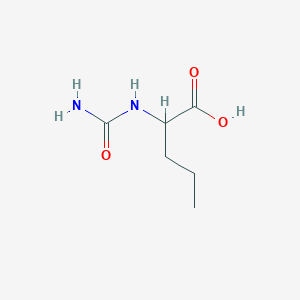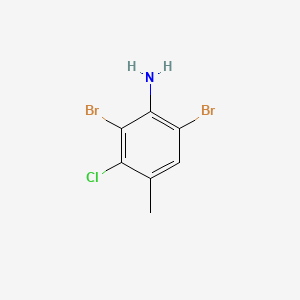
3-Chloro-2,6-dibromo-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including selective nitration, condensation, reactions such as the Gould-Jacobs reaction, and chlorination processes. For example, a compound closely related to 3-Chloro-2,6-dibromo-4-methylaniline, namely 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized through a four-step process starting from 4-methylaniline, with a total yield of 20% (You Qidong, 2009).
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to 3-Chloro-2,6-dibromo-4-methylaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in the crystal structure. This provides insight into the potential structuring and bonding within the target compound (R. Betz, 2015).
Chemical Reactions and Properties
In related studies, compounds such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were synthesized, showcasing various chemical reactions, including Suzuki cross-coupling reactions. These reactions demonstrate the reactivity of similar compounds and potential functionalization routes for 3-Chloro-2,6-dibromo-4-methylaniline (Komal Rizwan et al., 2021).
Physical Properties Analysis
While specific details on the physical properties of 3-Chloro-2,6-dibromo-4-methylaniline are scarce, analysis of closely related compounds provides a framework for understanding. For instance, crystallography reports on similar compounds offer insights into crystalline structure, which can be correlated to physical properties such as melting points, solubility, and density.
Chemical Properties Analysis
The chemical properties of 3-Chloro-2,6-dibromo-4-methylaniline can be inferred from studies on similar molecules. For example, vibrational spectral analysis of 2-chloro-4-methylaniline offers insights into the chemical behavior and bonding characteristics of the chloro- and methyl- groups attached to an aniline ring. These analyses help in understanding the electron distribution, reactivity, and potential chemical interactions of the compound (M. Karabacak et al., 2009).
Aplicaciones Científicas De Investigación
Spectroscopic Analysis
- Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been used extensively to analyze the structural and vibrational characteristics of compounds similar to 3-Chloro-2,6-dibromo-4-methylaniline. These methods provide detailed insights into the molecular structure and interactions of such compounds (Arjunan & Mohan, 2008).
Synthesis and Antioxidant Activities
- Novel compounds synthesized from reactions involving chloro-methylanilines have shown promising antioxidant activities. These synthesized compounds can be used to scavenge oxidative stress conditions, demonstrating their potential therapeutic applications (Topçu et al., 2021).
Molecular Structure Investigation
- Advanced computational methods like ab initio HF and DFT calculations are used to investigate the molecular structure of chloro-methylanilines. These studies compare experimental vibrational frequencies with theoretical predictions, enhancing our understanding of the molecular dynamics of such compounds (Karabacak et al., 2009).
Binding and Metabolism Studies
- Research has been conducted on the binding and metabolism of carcinogens like 4-chloro-2-methylaniline, which can provide insights into the behavior of similar compounds in biological systems. These studies focus on how such compounds interact with proteins and DNA, leading to potential implications for cancer research (Hill et al., 1979).
Crystal and Molecular Structure
- The crystal and molecular structure of compounds closely related to 3-Chloro-2,6-dibromo-4-methylaniline have been determined, providing valuable information about their geometric and electronic properties (Betz, 2015).
Environmental Impact Studies
- Aniline derivatives, including chloro-methylanilines, have been monitored in surface waters, indicating their presence and impact in aquatic environments. This research is crucial for understanding the environmental fate of such compounds (Wegman & Korte, 1981).
Safety And Hazards
While specific safety and hazard data for “3-Chloro-2,6-dibromo-4-methylaniline” is not available in the search results, compounds of similar structure can pose risks. For example, “2,6-Dibromo-4-methylaniline” is classified as harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . Always refer to the appropriate Safety Data Sheet (SDS) for detailed safety information.
Propiedades
IUPAC Name |
2,6-dibromo-3-chloro-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGYHXODZBFBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233463 |
Source


|
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dibromo-4-methylaniline | |
CAS RN |
84483-22-7 |
Source


|
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

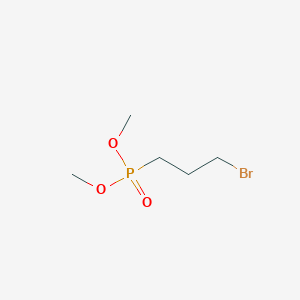
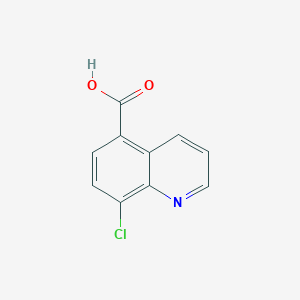
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
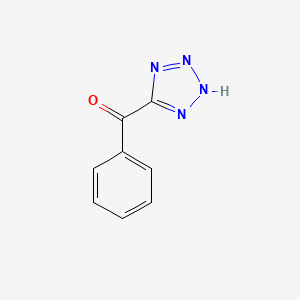


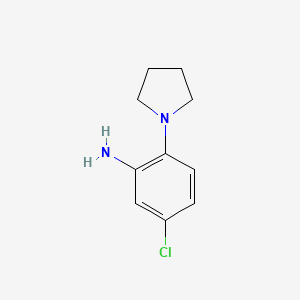
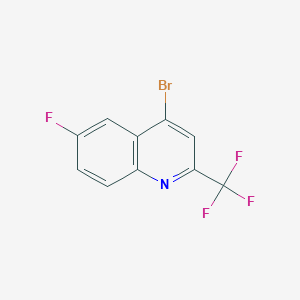
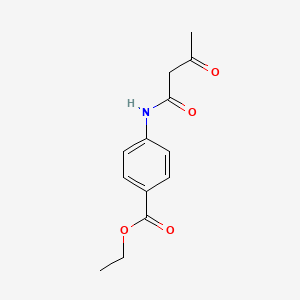
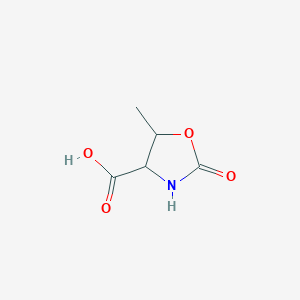
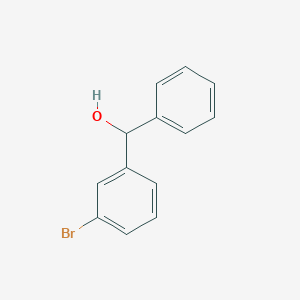
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
